molecular formula C21H24N4O3S B6459773 N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide CAS No. 2549040-92-6

N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide

Cat. No.: B6459773
CAS No.: 2549040-92-6
M. Wt: 412.5 g/mol
InChI Key: FPCQZEUGXKJPGB-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a synthetic small molecule characterized by a quinazolinone core fused with a pyrrolidine ring and a phenylmethanesulfonamide substituent. The quinazolinone moiety (3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl) is a heterocyclic scaffold known for its role in modulating kinase activity and enzyme inhibition.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-4-oxoquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-23-20(26)18-10-6-7-11-19(18)22-21(23)25-13-12-17(14-25)24(2)29(27,28)15-16-8-4-3-5-9-16/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCQZEUGXKJPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₆H₂₂N₄O₃S
Molecular Weight 350.4 g/mol
CAS Number 2549035-42-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar quinazoline derivatives. For instance, compounds featuring the quinazoline moiety have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound 8E. cloacae0.0040.008
Compound 11S. aureus0.0080.015
Compound 12E. coli0.0110.020

These findings suggest that the structural features of this compound may confer similar antimicrobial properties.

Anticancer Activity

In addition to its antibacterial properties, quinazoline derivatives have been investigated for their anticancer potential. Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related compound was shown to exhibit cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .

Case Study: Cytotoxicity Assay

In a study assessing cytotoxicity against MRC5 normal human lung fibroblast cells using the MTT assay, compounds similar to this compound displayed selective toxicity towards cancer cells while sparing normal cells.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within bacterial cells and cancer cells. For instance, docking studies have suggested that quinazoline derivatives may inhibit critical enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide ()
  • Key Features: Pyrazolo[3,4-d]pyrimidin core (a purine mimetic) replaces the quinazolinone. Chromen-2-yl group introduces a planar aromatic system with fluorine substituents. Methanesulfonamide group is retained but positioned on a benzyl side chain.
  • Physical Properties :
    • Molecular weight: 603.0 g/mol.
    • Melting point: 252–255°C.
  • Synthesis : Prepared via Suzuki coupling, a method common for introducing aryl/heteroaryl groups .
  • Comparison: The chromenone and pyrazolopyrimidine cores may enhance π-π stacking compared to the quinazolinone-pyrrolidine system. Fluorine substituents likely improve metabolic stability and membrane permeability relative to the target compound’s methyl groups.
(b) N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide ()
  • Key Features :
    • Retains the 4-oxo-3,4-dihydroquinazolinyl moiety but links it to a pyrazole ring via a benzamide bridge.
    • Acetyl and methyl groups on the pyrazole may reduce solubility compared to the sulfonamide group in the target compound.
  • Structural Analysis: Crystallography data (Acta Crystallographica Section E) confirm a planar quinazolinone ring, suggesting rigidity that contrasts with the target compound’s flexible pyrrolidine .
  • Comparison :
    • The benzamide linker could hinder cellular uptake due to increased hydrophobicity.
    • Absence of a sulfonamide group may reduce hydrogen-bonding interactions with polar targets.
(c) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
  • Key Features: Pyrazole core with sulfanyl and trifluoromethyl substituents.
  • Structural Data: Bond angles (e.g., C4–N1–N2 = 112.5°) and dihedral angles indicate a non-planar conformation, contrasting with the target compound’s fused bicyclic system .
  • Lack of a sulfonamide or quinazolinone moiety limits direct functional analogy.

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Melting Point (°C) Core Structure Key Functional Groups Synthesis Method
Target Compound Not provided Not reported Quinazolinone-pyrrolidine Sulfonamide, methyl, phenyl Not specified
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide 603.0 252–255 Pyrazolopyrimidine-chromenone Fluorine, methanesulfonamide Suzuki coupling
N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide Not provided Not reported Quinazolinone-pyrazole Acetyl, benzamide Crystallography study
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Not provided Not reported Pyrazole Chlorophenylsulfanyl, trifluoromethyl Not specified

Research Implications

  • Synthetic Accessibility: The target compound’s pyrrolidine-quinazolinone system may require multi-step synthesis, whereas ’s Suzuki coupling offers scalability .
  • Bioactivity Predictions :
    • Fluorinated analogues () are likely more metabolically stable than the target compound.
    • The sulfonamide group in the target compound may improve solubility relative to ’s benzamide.
  • Structural Flexibility : The pyrrolidine ring in the target compound could enhance binding to flexible enzyme pockets compared to rigid systems in and .

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